(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a hybrid organic molecule noted for its complex structure, which includes a thiazole ring, a benzamide moiety, and a sulfonamide group. This unique combination suggests potential biological activities that could be explored for therapeutic applications.
Structural Characteristics
The structural features of the compound include:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Benzamide Moiety : Often associated with various pharmacological effects.
- Sulfonamide Group : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
Biological Activity Predictions
Based on computational methods like PASS (Prediction of Activity Spectra for Substances), preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities such as:
- Antimicrobial
- Anticancer
- Anti-inflammatory
These activities are primarily due to the ability of the compound to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Structure-Activity Relationship (SAR)
A study on sulfamoyl benzamidothiazole compounds revealed that modifications at specific sites can enhance biological activity. For instance, compounds demonstrating sustained activation of NF-κB after stimulation with Toll-like receptor (TLR) agonists showed increased immunostimulatory cytokine release in cell lines . This indicates that structural variations can lead to enhanced therapeutic efficacy.
Case Studies and Research Findings
- Immunological Response :
- Antimicrobial Activity :
Comparative Analysis of Similar Compounds
A comparative analysis of similar compounds highlights their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylthiazole | Thiazole ring | Antimicrobial |
Naphthalene Sulfonamide | Naphthalene core | Anticancer |
Benzothiazole Derivatives | Benzothiazole core | Anti-inflammatory |
(Z)-4-(N-butyl-N-methylsulfamoyl)... | Hybrid structure | Potentially multifaceted |
The hybrid nature of this compound may lead to enhanced selectivity and potency compared to other similar compounds.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-5-16-26(2)32(29,30)19-13-10-18(11-14-19)23(28)25-24-27(3)22-20-9-7-6-8-17(20)12-15-21(22)31-24/h6-15H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIBJUYQPUVJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.